N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a 1H-indole core substituted at the 3-position with a sulfanyl group linked to a carbamoylmethyl moiety. The benzamide portion contains a 3-(trifluoromethyl) group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability .
Properties
IUPAC Name |
N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30F3N3O2S/c1-2-3-7-21-12-14-24(15-13-21)35-28(37)20-39-27-19-36(26-11-5-4-10-25(26)27)17-16-34-29(38)22-8-6-9-23(18-22)30(31,32)33/h4-6,8-15,18-19H,2-3,7,16-17,20H2,1H3,(H,34,38)(H,35,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQOGEFZJQEYEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other indole-forming reactions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Butylphenyl Moiety: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Coupling Reagents: Boronic acids, palladium catalysts for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the butylphenyl moiety can contribute to its overall hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent Effects
- The 6-methyl-1,3-benzothiazol-2-yl substituent in BA97506 introduces a heterocyclic aromatic system, which may enhance binding to enzymes with planar active sites (e.g., kinases) .
- Benzamide Modifications: The 3-(trifluoromethyl) group in the target compound and BA97506 contributes to metabolic stability and resistance to oxidative degradation .
Computational Predictions
Using AutoDock Vina and AutoDock4 , hypothetical docking studies suggest:
- The 4-butylphenyl group in the target compound may occupy hydrophobic pockets in proteins, while the trifluoromethyl group forms halogen bonds with backbone carbonyls.
- In contrast, the sulfonamide in Compound 31 could engage in stronger hydrogen bonding due to its acidic NH group .
Biological Activity
N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide is a complex organic compound belonging to the class of benzamides and indoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Molecular Structure and Properties
The molecular formula of this compound can be represented as . Its molecular weight is approximately 421.47 g/mol. The presence of the trifluoromethyl group and the sulfanyl moiety contributes to its unique chemical properties, potentially influencing its biological interactions.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Enzyme Inhibition : Compounds with similar structures have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission processes. For instance, derivatives with trifluoromethyl groups have demonstrated moderate inhibition with IC50 values ranging from 27.04 to 106.75 µM for AChE .
- Antimicrobial Activity : Some derivatives have exhibited significant antibacterial properties against pathogens such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .
- Antidepressant Effects : Similar compounds have been investigated for their antidepressant-like effects, modulating serotonergic systems, particularly through interactions with 5-HT receptors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
Case Studies
Several studies have highlighted the potential therapeutic applications of compounds similar to this compound:
- Neuroprotective Studies : A study demonstrated that compounds with a similar structure inhibited AChE effectively, suggesting potential use in treating Alzheimer's disease .
- Antimicrobial Trials : Research indicated that certain derivatives exhibited significant antimicrobial activity, making them candidates for developing new antibiotics against resistant strains .
- Psychopharmacological Research : Investigations into related compounds revealed antidepressant-like effects in animal models, indicating a promising avenue for mental health treatment .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Coupling reactions : Use coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide bonds between indole and benzamide moieties .
- Sulfanyl group introduction : Sodium hydride may be used for deprotonation to facilitate thioether bond formation .
- Optimization : Control reaction temperature (e.g., 0–25°C for sensitive steps), solvent choice (DMF or dichloromethane for solubility), and reaction time (monitored via TLC/HPLC). Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm connectivity of the indole, benzamide, and sulfanyl groups via H and C NMR .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., C₂₈H₂₄F₃N₃O₄S has a calculated mass of 555.5 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) under gradient elution conditions (e.g., acetonitrile/water with 0.1% formic acid) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting binding affinity and interaction mechanisms with biological targets?
- Molecular docking : Use AutoDock Vina for rapid screening, incorporating receptor flexibility (e.g., side-chain adjustments in binding pockets) .
- Scoring functions : Prioritize poses with favorable hydrogen bonding (e.g., trifluoromethyl-benzamide interactions) and hydrophobic contacts (indole and butylphenyl groups) .
- MD simulations : Validate docking results with 100-ns trajectories to assess binding stability .
Q. How can researchers resolve discrepancies between in silico predictions and experimental binding data?
- Validation assays : Perform SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics (e.g., values) .
- Receptor flexibility adjustment : Re-dock using cryo-EM or X-ray crystallography-derived receptor conformations .
- Data reconciliation : Compare computational binding energies with experimental ΔG values to refine force field parameters .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) given the compound’s complex substituents?
- Systematic substitution : Synthesize analogs with modified groups (e.g., replacing trifluoromethyl with cyano or methylsulfonyl) and test activity in target assays (e.g., enzyme inhibition) .
- Pharmacophore mapping : Identify critical interactions (e.g., sulfanyl group’s role in hydrophobic anchoring) using 3D-QSAR models .
- Fragment-based design : Deconstruct the molecule to isolate indole-benzamide or carbamoyl-methylsulfanyl motifs for activity profiling .
Q. How can metabolic stability and pharmacokinetic profiles be evaluated preclinically?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS (half-life >30 min suggests stability) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In silico ADMET : Use tools like SwissADME to predict logP (optimal range: 2–5) and BBB permeability .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility and bioavailability be addressed?
- Experimental replication : Test solubility in multiple buffers (PBS, FaSSIF) using shake-flask methods .
- Formulation optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability if intrinsic solubility is low (<10 µM) .
- Cross-study comparison : Normalize data against reference compounds (e.g., indomethacin for solubility benchmarks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
